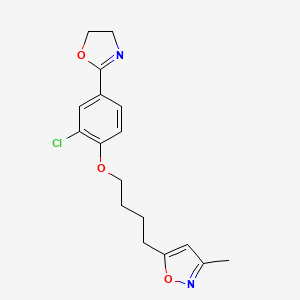
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is a complex organic compound belonging to the isoxazole family. This compound is characterized by a methyl substituent at the 3-position and a 5-[2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]butyl substituent at the 5-position . It has garnered interest due to its potential biological activities, particularly its role as an antiviral agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxazolines, and various organic solvents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the isoxazole ring.
Reduction: This reaction can reduce the oxazole ring to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various halogens or other functional groups .
Scientific Research Applications
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against certain viruses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. As an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt the viral life cycle at multiple stages .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Oxazoline derivatives: Compounds with similar oxazoline rings but different substituents.
Uniqueness
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is unique due to its specific combination of substituents, which confer distinct biological activities. Its potential as an antiviral agent sets it apart from other similar compounds .
Properties
CAS No. |
98033-98-8 |
|---|---|
Molecular Formula |
C17H19ClN2O3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
5-[4-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]butyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C17H19ClN2O3/c1-12-10-14(23-20-12)4-2-3-8-21-16-6-5-13(11-15(16)18)17-19-7-9-22-17/h5-6,10-11H,2-4,7-9H2,1H3 |
InChI Key |
NYPJBNNOELNMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















